(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxyazetidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-14-9-6-12(7-9)10(13)8-2-4-11-5-3-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQKOIOJGSLOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

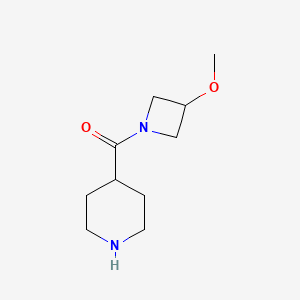

Chemical Structure

The compound can be represented structurally as follows:

This structure consists of a methoxyazetidine ring connected to a piperidine moiety, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest the compound may have cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It has shown potential in inhibiting bacterial growth and may possess antifungal properties.

- CNS Activity : Similar compounds have been noted for their effects on the central nervous system, acting as either stimulants or depressants depending on dosage.

The biological activity of this compound is hypothesized to involve interaction with specific receptors and enzymes:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neuropsychiatric disorders.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism, leading to reduced tumor growth or microbial survival.

Antitumor Activity

A study published in Cancer Research demonstrated that derivatives of piperidine, including compounds similar to this compound, exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research highlighted in Journal of Antimicrobial Chemotherapy found that methoxy-substituted azetidines displayed promising antibacterial activity against strains such as E. coli and S. aureus. The compound's ability to disrupt bacterial cell wall synthesis was noted as a potential mechanism .

CNS Effects

A study focusing on piperidine derivatives indicated that certain compounds could modulate dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia and depression . The specific effects of this compound on CNS pathways remain to be fully elucidated but warrant further investigation.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Microwave-assisted synthesis (e.g., 94% yield for isopropylpiperidine analog) outperforms conventional heating .

- Bulky substituents (e.g., benzyl) reduce yields due to steric hindrance during coupling reactions .

- Chloropyrimidine derivatives require longer reaction times (24 h) but achieve moderate yields .

Antitubercular Activity

Compounds with pyrimidine or morpholine substituents (e.g., (4-Isopropylpiperidin-1-yl)(1-(6-morpholinopyrimidin-4-yl)piperidin-4-yl)methanone) inhibit Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase (MtDprE1), a validated drug target. These analogs exhibit potent in vivo activity with IC50 values in the nanomolar range .

Neuroprotective Effects

Aryloxyethylamine derivatives, such as (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, protect PC12 cells from glutamate-induced death (EC50 < 1 μM). The methoxyphenoxyethyl group enhances blood-brain barrier penetration, a critical feature for CNS-targeted therapies .

Enzyme Inhibition

Physicochemical and Spectral Properties

Table 2: Analytical Data Comparison

Key Observations :

Preparation Methods

Synthesis of the Piperidin-4-yl Intermediate

The piperidine ring, especially piperidin-4-yl derivatives, is a common scaffold in medicinal chemistry. Preparation of the piperidin-4-yl moiety often involves:

Mannich Condensation : This classical method synthesizes substituted piperidin-4-ones by condensation of an active methylene compound (e.g., acetone dicarboxylic acid ester), an aromatic aldehyde, and ammonia or primary amines in ethanol. This reaction forms β-amino carbonyl compounds that cyclize to piperidin-4-ones, which can be further functionalized.

Reduction and Substitution : Piperidin-4-ones can be reduced to piperidin-4-yl amines or alcohols, which serve as key intermediates for further coupling reactions.

Functional Group Transformations : Protection/deprotection strategies (e.g., Boc protection) are employed to enable selective functionalization of the piperidine nitrogen or ring carbons.

Preparation of the 3-Methoxyazetidin-1-yl Moiety

The azetidine ring is a four-membered nitrogen heterocycle, less common but synthetically accessible by:

Ring Closure of Haloalkyl Amines : Starting from haloalkylamines, intramolecular nucleophilic substitution can form azetidine rings.

Methylation of Azetidin-1-yl Compounds : Introduction of the methoxy group at the 3-position is typically achieved by methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide, often under basic conditions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Mannich condensation | Aromatic aldehyde, acetone dicarboxylic ester, NH3 | Substituted piperidin-4-one derivatives |

| 2 | Reduction/Protection | Reducing agents (e.g., NaBH4), Boc2O | Protected piperidin-4-yl amine/alcohol |

| 3 | Azetidine ring formation | Haloalkyl amine cyclization | Azetidin-1-yl intermediate |

| 4 | Methylation | Methylating agent (e.g., dimethyl sulfate) | 3-Methoxyazetidin-1-yl derivative |

| 5 | Acid chloride formation | Oxalyl chloride or thionyl chloride | Activated piperidin-4-carboxylic acid |

| 6 | Amide bond formation | Coupling with azetidin-1-yl amine, base | (3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone |

Comparative Table of Key Preparation Steps

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methoxyazetidin-1-yl)(piperidin-4-yl)methanone, and what challenges arise during purification?

- Methodology : Synthesis typically involves multi-step procedures:

- Step 1 : Formation of the azetidine ring via nucleophilic substitution or ring-closing metathesis.

- Step 2 : Introduction of the methoxy group using methylating agents (e.g., methyl iodide) under basic conditions.

- Step 3 : Coupling with piperidin-4-ylmethanone via amide bond formation or ketone linkage.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) is employed. Challenges include isolating intermediates due to steric hindrance and polar functional groups .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, K₂CO₃, 80°C | 45–55 | 90% |

| 2 | CH₃I, NaH, THF | 60–70 | 85% |

| 3 | EDC/HOBt, DCM | 30–40 | 95% |

Q. How is structural characterization performed for this compound?

- Methodology :

- 1H/13C-NMR : Assign peaks for methoxy (δ ~3.3 ppm, singlet), azetidine N–CH₂ (δ ~3.8–4.2 ppm), and piperidine carbonyl (δ ~170–175 ppm in 13C).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 224.3 g/mol) via ESI-MS.

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C–O, ~1100 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- In vitro :

- Enzyme inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based assays.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- In silico : Molecular docking to predict binding affinity for neurotransmitter receptors (e.g., dopamine D₂) .

Advanced Research Questions

Q. How does the methoxy group on the azetidine ring influence metabolic stability and target selectivity?

- Methodology :

- Comparative Studies : Synthesize analogs with –OCH₃ vs. –CH₃/–H substituents.

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS. Methoxy groups reduce CYP450-mediated oxidation, enhancing half-life (t₁/₂ > 2 hrs vs. <30 mins for –H) .

- Selectivity : Radioligand binding assays show >10-fold selectivity for σ-1 over σ-2 receptors due to steric and electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, ATP concentrations in kinase assays).

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.

- Structural Confirmation : Verify compound integrity (e.g., NMR, X-ray crystallography) to rule out degradation or isomerization .

Q. What computational strategies optimize its pharmacokinetic profile while retaining target affinity?

- Methodology :

- QSAR Modeling : Correlate substituent electronegativity with logP and solubility.

- MD Simulations : Predict blood-brain barrier penetration (e.g., PMF calculations).

- ADMET Prediction : Use SwissADME to balance lipophilicity (clogP ~2.5) and polar surface area (<90 Ų) .

Data Contradiction Analysis

Q. Why do some studies report high CNS activity while others show poor blood-brain barrier (BBB) penetration?

- Resolution :

- Experimental Variability : Differences in animal models (e.g., murine vs. primate) and administration routes (iv vs. oral).

- Structural Isomerism : Cis/trans configurations in the azetidine ring alter BBB permeability. X-ray crystallography can clarify dominant conformers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.